(1-Methyl-1h-tetrazol-5-yl)methanamine
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Overview
Description
(1-Methyl-1h-tetrazol-5-yl)methanamine is a chemical compound with the molecular formula C3H7N5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1h-tetrazol-5-yl)methanamine typically involves the reaction of 1-methyl-1H-tetrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the reaction of 1-methyl-1H-tetrazole with chloromethylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1h-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrazole derivatives.
Scientific Research Applications
(1-Methyl-1h-tetrazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as high thermal stability and energetic materials.
Mechanism of Action
The mechanism of action of (1-Methyl-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazole: A precursor in the synthesis of (1-Methyl-1h-tetrazol-5-yl)methanamine.
5-Aminotetrazole: Another tetrazole derivative with similar chemical properties.
Tetrazole: The parent compound from which various derivatives are synthesized.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(1-methyltetrazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-3(2-4)5-6-7-8/h2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVYHZOAHYEQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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